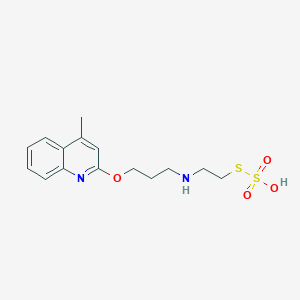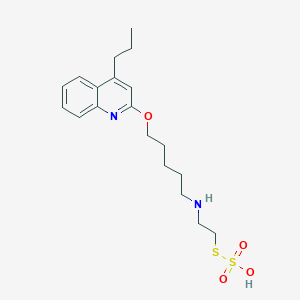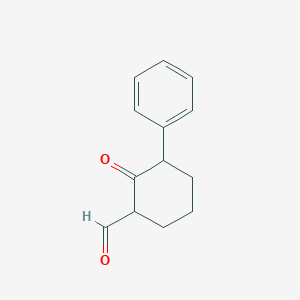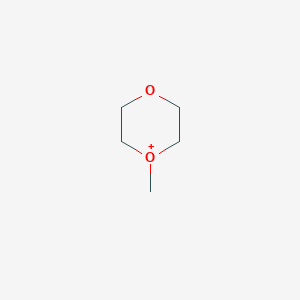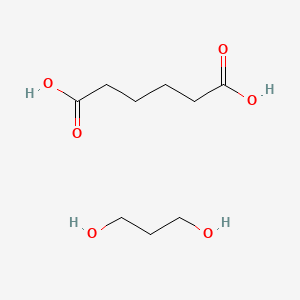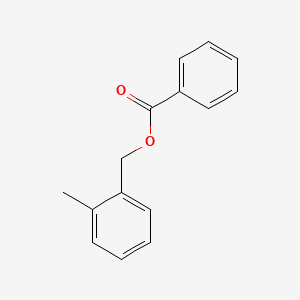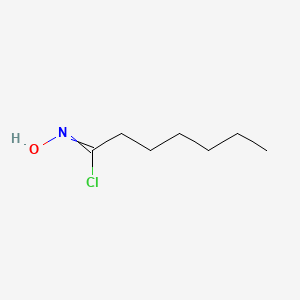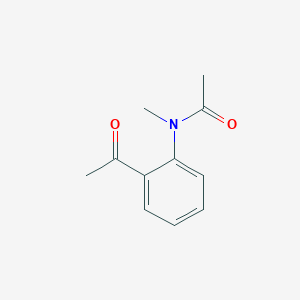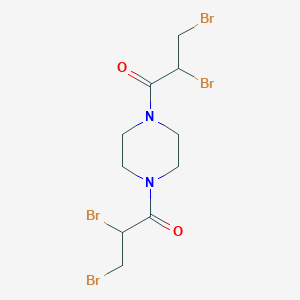
1,1'-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) is a chemical compound that features a piperazine ring substituted with two 2,3-dibromopropan-1-one groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) typically involves the reaction of piperazine with 2,3-dibromopropan-1-one under controlled conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base in an organic solvent such as ethanol. The reaction is carried out at reflux temperature to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization from suitable solvents such as methanol .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropan-1-one groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbonyl groups in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while reduction of the carbonyl groups can produce the corresponding alcohols .
Applications De Recherche Scientifique
1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1,1’-Piperazine-1,4-diylbis(2,3-dibromopropan-1-one) involves its interaction with specific molecular targets. The bromine atoms and carbonyl groups in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The piperazine ring can also interact with biological receptors, influencing various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Piperazine-1,4-diylbis(2-chloroethanone): This compound is similar in structure but contains chlorine atoms instead of bromine.
1,1’-Piperazine-1,4-diylbis(2-chloroethan-1-one): Another similar compound with chlorine atoms, used as a precursor for various chemical syntheses.
Uniqueness
The bromine atoms can participate in specific chemical reactions that chlorine atoms may not, providing a distinct advantage in certain synthetic pathways .
Propriétés
Numéro CAS |
52411-91-3 |
|---|---|
Formule moléculaire |
C10H14Br4N2O2 |
Poids moléculaire |
513.85 g/mol |
Nom IUPAC |
2,3-dibromo-1-[4-(2,3-dibromopropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H14Br4N2O2/c11-5-7(13)9(17)15-1-2-16(4-3-15)10(18)8(14)6-12/h7-8H,1-6H2 |
Clé InChI |
CGZSLBXPAHCYSA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C(CBr)Br)C(=O)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


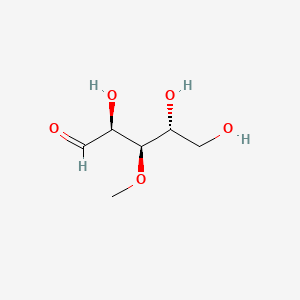
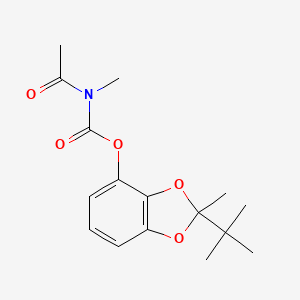
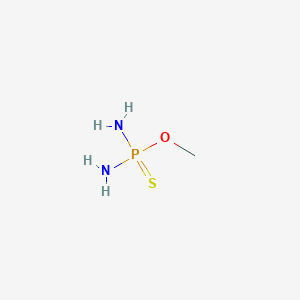
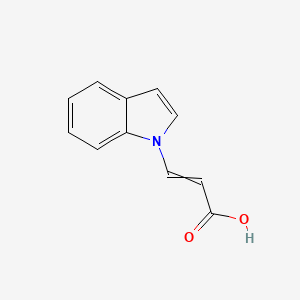
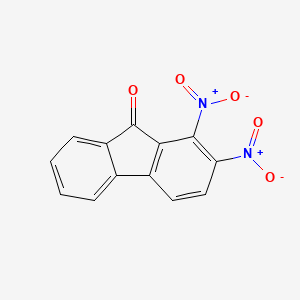
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
